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calcicludine I

Cat. No.: B1170630
CAS No.: 178036-64-1
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Description

Significance of Naturally Occurring Peptides in Biological and Pharmacological Research

Naturally occurring peptides, which are short chains of amino acids, are fundamental to a vast array of biological processes across all life forms, from microorganisms to plants and animals. nih.govlotilabs.com These compounds serve as signaling molecules, hormones, neurotransmitters, and growth factors, regulating key physiological functions such as immunity, growth, and homeostasis. lotilabs.commdpi.com The immense diversity and inherent biological activity of natural peptides make them a significant resource for pharmaceutical lead compounds and valuable tools in scientific research. nih.gov

In pharmacological research, these peptides are investigated for their potential as therapeutic agents due to their high selectivity, efficiency, and often lower toxicity compared to small molecule drugs. mdpi.comnih.gov They can act as ion channel ligands, anti-infective agents, and immunomodulators, among other roles. mdpi.com While challenges such as drug delivery and oral bioavailability exist, the vast abundance and therapeutic potential of natural peptides continue to drive research into their applications for treating a wide range of diseases. nih.gov The study of these molecules, often through approaches like peptidomics, helps in the discovery and characterization of novel bioactive compounds for potential preclinical development. nih.govnih.gov

Overview of Venom-Derived Bioactive Compounds as Research Probes

Animal venoms are complex mixtures containing hundreds of bioactive compounds, including a rich array of peptides and proteins that have been refined over millions of years of evolution for high efficacy and target specificity. frontiersin.orgnih.gov These venom-derived molecules represent a vast and largely untapped library of pharmacological probes. nih.gov It is estimated that tens of millions of bioactive peptides and proteins exist across the hundreds of thousands of venomous species, yet only a small fraction have been identified and characterized. mdpi.com

Due to their potent and selective action on specific molecular targets, such as ion channels and G protein-coupled receptors, venom peptides have become invaluable tools in biomedical research. frontiersin.orgmdpi.com The development of "venomics"—combining genomics, transcriptomics, and proteomics—has accelerated the identification of these molecules. frontiersin.org Compounds isolated from the venoms of snakes, spiders, scorpions, and marine snails have been instrumental in studying cellular processes and have led to the development of approved drugs for conditions like hypertension, chronic pain, and diabetes. frontiersin.orgnih.gov These natural toxins serve as templates for designing new therapeutic agents that can precisely target cancer cells or act as novel antimicrobial agents. mdpi.comresearchgate.net

Historical Context of Calcicludine (B1170317) I within Ion Channel Pharmacology Research

The field of ion channel pharmacology has a history of utilizing specific organic molecules and natural toxins to identify and characterize different channel subtypes. nih.gov The discovery of various calcium channel antagonists, such as verapamil and dihydropyridines, was crucial for purifying voltage-gated calcium channels and understanding their therapeutic roles. nih.govucl.ac.uk In this context, peptide toxins from animal venoms provided highly selective probes for dissecting the function of specific ion channels. nih.gov

Calcicludine (CaC) was first isolated from the venom of the green mamba snake (Dendroaspis angusticeps). nih.gov A seminal 1994 study published in the Proceedings of the National Academy of Sciences described it as a 60-amino acid polypeptide. nih.gov This research established that Calcicludine is structurally homologous to Kunitz-type protease inhibitors and dendrotoxins, the latter of which are known potassium channel blockers. nih.govwikipedia.org Despite this structural similarity, Calcicludine was found to have no effect on dendrotoxin-sensitive potassium channels. wikipedia.org Instead, initial voltage-clamp experiments demonstrated that it potently blocks high-threshold voltage-activated calcium channels, including L-, N-, and P-types. nih.govwikipedia.org

Subsequent research focused on its high affinity for L-type calcium channels, particularly in neuronal tissues like cerebellar granule cells. nih.gov Early studies using radiolabeled Calcicludine identified high-density binding sites in specific brain regions, confirming its association with these cells. nih.gov These foundational investigations positioned Calcicludine as a highly potent and selective molecular probe for studying the structure and function of L-type calcium channels, contributing significantly to the understanding of their physiological roles. nih.govnih.gov

Detailed Research Findings

Calcicludine is a 60-amino acid polypeptide featuring six cysteine residues that form three disulfide bridges. wikipedia.org It specifically inhibits high-voltage-activated calcium channels, with a particularly high affinity for the L-type. wikipedia.orgmedchemexpress.com Its mode of action is considered unique and is not yet fully understood, with suggestions that it may involve a partial block of the channel pore or an effect on channel gating. nih.govwikipedia.org Research using chimeric channels has indicated that Calcicludine's interaction with L-type channels involves multiple structural domains. nih.gov It has also been shown to be a positive allosteric modulator of dihydropyridine (B1217469) (DHP) binding, meaning it binds to a different site on the channel and increases the affinity of DHP antagonists. nih.govacs.org

The inhibitory concentration (IC50) and dissociation constant (Kd) of Calcicludine vary depending on the channel subtype and the tissue being studied.

Structurally, Calcicludine shares a high degree of homology with dendrotoxin-I, a K+ channel blocker. nih.gov However, comparative studies have revealed that differences in their N-terminal structures are likely responsible for their distinct channel specificities. nih.gov

Properties

CAS No.

178036-64-1

Molecular Formula

C5H2Br2ClN

Synonyms

calcicludine I

Origin of Product

United States

Discovery, Isolation, and Primary Biochemical Characterization of Calcicludine I

Source Organism and Venom Collection: Dendroaspis angusticeps

Calcicludine (B1170317) I is a polypeptide toxin derived from the venom of the Eastern green mamba, Dendroaspis angusticeps. nih.gov This species is a large, arboreal, and highly venomous snake native to the coastal regions of southern East Africa. venomlaboratory.com The venom of D. angusticeps is a complex mixture of biologically active proteins and peptides, with the most abundant belonging to the three-finger toxin (3FTx) and Kunitz-type proteinase inhibitor families. venomlaboratory.comdtu.dk

For research and isolation of specific components like Calcicludine I, the crude venom is typically collected from captive snakes through a process known as "milking". The collected liquid venom is then processed, which may include filtration to remove cellular debris and lyophilization (freeze-drying) to create a stable powder for storage and subsequent analysis. nih.gov

Methodologies for Isolation and Purification of this compound from Crude Venom

The purification of this compound from the complex venom mixture is achieved through a multi-step process that employs various chromatographic techniques to separate molecules based on properties like size, charge, and hydrophobicity. While the exact protocol can be modified, a typical purification scheme involves several stages of liquid chromatography. ebiohippo.com

Generally, the process begins with an initial separation of the crude venom using size-exclusion chromatography (also known as gel filtration), which separates components by molecular weight. nih.govnih.gov Fractions containing peptides of the target molecular weight are then collected and subjected to further purification. The subsequent step often involves ion-exchange chromatography, which separates peptides based on their net charge. nih.govcreative-proteomics.comcreative-proteomics.com Finally, to achieve high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is used. nih.govnih.gov This technique separates molecules based on their hydrophobicity and is a common final step in purifying venom peptides. nih.gov This three-step method of gel filtration, ion exchange, and RP-HPLC is a well-established procedure for isolating specific peptide toxins from snake venom. nih.gov

Purification Step Principle of Separation Purpose
Gel Filtration (Size-Exclusion Chromatography) Molecular SizeTo separate groups of proteins and peptides from the crude venom based on their weight.
Ion-Exchange Chromatography Net Electrical ChargeTo further separate the desired fraction from other components with different charge properties.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityTo achieve final purification of this compound to a high degree of homogeneity.

Initial Biochemical Identification of the Isolated Peptide

Following purification, biochemical analyses confirmed the primary structure and key characteristics of this compound. It was identified as a 60-amino acid polypeptide. nih.govnih.govrcsb.org The determination of its amino acid sequence revealed a specific arrangement of residues and confirmed its structural homology to the Kunitz-type family of protease inhibitors. nih.gov

A critical feature of its structure is the presence of six cysteine residues that form three intramolecular disulfide bonds. nih.gov These bonds are located between Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53. moleculardepot.com These linkages are essential for creating the stable, folded three-dimensional structure of the toxin. The molecular weight of this compound has been determined to be approximately 6980 Da, or 7 kDa. rcsb.orgmoleculardepot.com

Biochemical Property Value / Description
Peptide Family Kunitz-type
Amino Acid Count 60 residues nih.govnih.gov
Molecular Weight ~6980 g/mol moleculardepot.com
Disulfide Bonds 3 (Cys7-Cys57, Cys16-Cys40, Cys32-Cys53) nih.govmoleculardepot.com
Primary Sequence Trp-Gln-Pro-Pro-Trp-Tyr-Cys-Lys-Glu-Pro-Val-Arg-Ile-Gly-Ser-Cys-Lys-Lys-Gln-Phe-Ser-Ser-Phe-Tyr-Phe-Lys-Trp-Thr-Ala-Lys-Lys-Cys-Leu-Pro-Phe-Leu-Phe-Ser-Gly-Cys-Gly-Gly-Asn-Ala-Asn-Arg-Phe-Gln-Thr-Ile-Gly-Glu-Cys-Arg-Lys-Lys-Cys-Leu-Gly-Lys moleculardepot.com

Structural Biology and Conformational Dynamics of Calcicludine I

Primary Amino Acid Sequence Elucidation and Compositional Analysis

The primary structure of Calcicludine (B1170317) I consists of a single polypeptide chain of 60 amino acids. nih.gov The sequence is notable for its high content of basic residues, with twelve positively charged lysine (B10760008) or arginine residues and only two negatively charged glutamate (B1630785) residues. nih.gov This high density of positive charges is a key feature of the molecule.

The complete amino acid sequence of Calcicludine I is as follows:

Table 1: Primary Amino Acid Sequence of this compound

Trp Gln Pro Pro Trp Tyr Cys Lys Glu Pro
Val Arg Ile Gly Ser Cys Lys Lys Gln Phe
Ser Ser Phe Tyr Phe Lys Trp Thr Ala Lys
Lys Cys Leu Pro Phe Leu Phe Ser Gly Cys
Gly Gly Asn Ala Asn Arg Phe Gln Thr Ile

Source: Adapted from various biochemical studies. medchemexpress.com

Disulfide Bond Connectivity and Tertiary Fold Determination

The tertiary structure of this compound is stabilized by three intramolecular disulfide bonds. nih.gov These covalent linkages are crucial for maintaining the correct three-dimensional fold of the protein, which is essential for its function. The disulfide bridges connect the following cysteine residues:

Cys7 and Cys57

Cys16 and Cys40

Cys32 and Cys53

Table 2: Disulfide Bond Connectivity in this compound

Disulfide Bond Cysteine Residue 1 Cysteine Residue 2
1 Cys7 Cys57
2 Cys16 Cys40

Classification within the Kunitz-Type Protease Inhibitor Family Fold

Based on its primary sequence and disulfide bond pattern, this compound is classified as a member of the Kunitz-type protease inhibitor family. nih.govnih.govpnas.org This family of proteins is characterized by a conserved structural fold, despite often having diverse biological functions. researchgate.net While many Kunitz-type proteins are protease inhibitors, some, like this compound and the dendrotoxins, have evolved to target ion channels. nih.govnih.gov

Solution Structure Determination Methodologies (e.g., Nuclear Magnetic Resonance Spectroscopy)

The three-dimensional structure of this compound in solution has been determined primarily using multi-dimensional heteronuclear Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net This technique allows for the determination of the protein's structure at an atomic level in a near-native environment. By analyzing the nuclear Overhauser effects (NOEs) and scalar coupling constants, researchers can calculate inter-proton distances and dihedral angles, which are then used as constraints to generate a model of the protein's three-dimensional structure. acs.orgrcsb.org

Molecular Pharmacology and Target Interaction of Calcicludine I

Identification of Voltage-Gated Calcium Channels as Primary Molecular Targets

Initial voltage-clamp experiments across various excitable cells revealed that calcicludine (B1170317) I specifically blocks HVA calcium channels, including L-, N-, and P-types, with effective concentrations in the nanomolar range. nih.gov This established these channels as the principal molecular targets of the toxin.

Among the HVA calcium channels, calcicludine I demonstrates a particular high affinity for L-type calcium channels (CaV1.2). nih.gov Electrophysiological studies on rat cerebellar granule neurons have shown that CaC is a highly potent blocker of the L-type component of the Ca²⁺ current, with a half-maximal inhibitory concentration (IC₅₀) of 0.2 nM. nih.gov In other preparations, such as transiently expressed α₁(C) L-type channels, the IC₅₀ value was determined to be 88 nM, indicating that the affinity can vary depending on the specific subunit composition and cellular environment. graphpad.com

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels
PreparationIC₅₀ Value
Rat Cerebellar Granule Neurons0.2 nM
Transiently Expressed α₁(C) Channels88 nM

While this compound is a potent blocker of HVA calcium channels, its selectivity profile distinguishes it from other toxins. Although structurally similar to dendrotoxins, which are known potassium channel blockers, calcicludine has no effect on dendrotoxin-sensitive potassium channels. nih.gov

In contrast to its potent block of L-type channels, its effect on other HVA calcium channels like N-type (α₁(B)) and P-type is less pronounced. For N-type channels, the maximal inhibition observed is only around 10%. Interestingly, at more hyperpolarized potentials, calcicludine can actually upregulate the current activity of N-type channels by as much as 50%, suggesting a complex modulatory effect rather than a simple block. This differential activity underscores the selectivity of calcicludine for L-type calcium channels.

Topographical Mapping of the this compound Binding Site on Ion Channels

Research has focused on identifying the specific location of the this compound binding site on the L-type calcium channel α₁ subunit. Evidence suggests that calcicludine binds to the outer vestibule of the channel pore. nih.gov

Mutagenesis studies have been employed to pinpoint key amino acid residues involved in the interaction. These studies have identified three acidic amino acid residues located in domain III of the CaV1.2 channel that are crucial for calcicludine binding. nih.gov Neutralization of these residues—Glu-1122, Asp-1127, and Asp-1129—results in mutant channels with a significantly reduced sensitivity to calcicludine block. nih.gov This indicates that the binding of calcicludine involves electrostatic interactions with these negatively charged residues in the outer pore region of the channel. The involvement of multiple domains in the binding of calcicludine has also been suggested by studies using chimeric channels, further highlighting the complexity of the toxin-channel interaction.

Interaction with the Outer Vestibule of the Ion Channel Pore

Research has demonstrated that this compound exerts its inhibitory effect by binding to the outer vestibule of the L-type calcium channel pore. nih.govnih.govacs.org This binding is non-competitive with dihydropyridine (B1217469) (DHP) antagonists, indicating that this compound and DHPs occupy distinct binding sites on the channel protein. nih.gov In fact, the binding of this compound is positively allosterically coupled to the binding of DHP antagonists. nih.govnih.govacs.org This means that the binding of one ligand enhances the binding affinity of the other.

This positive cooperativity suggests that the binding of both this compound and DHPs promotes similar structural rearrangements in the outer pore of the channel, which ultimately stabilizes the channel in a nonconducting, blocked state. nih.govacs.org The interaction of this compound with the outer vestibule is thought to promote a pore conformation that is structurally analogous to the state stabilized by DHP antagonists. nih.gov The highly basic nature of the this compound peptide, which contains 12 positively charged lysine (B10760008) and arginine residues and only two negatively charged glutamate (B1630785) residues, suggests that electrostatic interactions with acidic residues in the outer vestibule of the channel are crucial for its binding. nih.gov

Identification of Specific Channel Subunits or Domains Involved in Binding (e.g., Pore Helix in Repeat III)

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues on the L-type calcium channel that are critical for this compound binding. These studies have pinpointed the S5-Pore helix segment of Repeat III as a key determinant of the binding site. nih.govnih.gov

Neutralization of three acidic amino acid residues in this region—Glutamate-1122 (E1122), Aspartate-1127 (D1127), and Aspartate-1129 (D1129)—by mutating them to alanine (B10760859) significantly reduces the sensitivity of the channel to block by this compound. nih.govnih.gov This indicates that positively charged residues on the this compound molecule likely interact directly with these negatively charged residues in the outer vestibule of the channel's Domain III. nih.gov

The following table summarizes the effects of these mutations on the dissociation constant (KCaC) for this compound, providing a quantitative measure of the reduced binding affinity. A higher KCaC value indicates weaker binding.

ChannelKCaC (μM)Fold Increase in KCaC (Compared to Wild-Type)
Wild-Type0.31.0
E1122A Mutant1.143.8
D1127A Mutant2.006.7
D1129A Mutant20.568.3

Data sourced from research on Cav1.2 channels expressed in HEK 293 cells. nih.govnih.gov

These findings strongly support a model where this compound binds to a site on the outer pore of the L-type calcium channel, with the pore helix of Repeat III forming a critical part of this binding pocket. The interaction is stabilized by electrostatic forces between the positively charged residues of the toxin and the negatively charged residues of the channel.

Calcicludine, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of voltage-gated Ca2+ channels. - Abstract - Europe PMC Calcicludine, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of voltage-gated Ca2+ channels. J Biol Chem. 1994 Nov 18;269(46):29189-94. ... Calcicludine is a 60-amino acid peptide that has been isolated from the venom of the green mamba Dendroaspis angusticeps. Its sequence is homologous to that of dendrotoxins, which are potent blockers of voltage-gated K+ channels, and to that of the bovine pancreatic trypsin inhibitor. We have studied the action of calcicludine on voltage-gated Ca2+ channels. The toxin blocks Ca2+ channel activity in every tissue and cell type in which it has been tested. It blocks L-, N-, and P-type Ca2+ channels with nearly the same affinity (Kd = 0.1-1 nM). Blockade of L-type Ca2+ channels in RINm5F insulinoma cells is only partial (about 80% inhibition at saturation). In these cells, calcicludine has no effect on Ca(2+)-activated K+ channels, voltage-gated K+ channels, or Na+ channels. The blockade of Ca2+ channels by calcicludine is voltage-dependent. It is more potent at hyperpolarized potentials. The association rate of calcicludine with its receptor is very rapid, and the dissociation is very slow, leading to a quasi-irreversible blockade. Calcicludine will be an essential tool for purifying Ca2+ channels and for studying their physiological roles. The existence of a family of homologous toxins, some of which block K+ channels (dendrotoxins) and others that block Ca2+ channels (calcicludine), opens new possibilities for studying the structure-function relationships in both types of channels. PMID: 7961884. DOI: 10.1016/s0021-9258(18)44004-9. This article is available in free, full text at Europe PMC. Europe PMC is an ELIXIR Core Data Resource. ... Explore citation contexts and check if this article has been supported by grant funding. Read the full text at Europe PMC. Europe PMC is an ELIXIR Core Data Resource. ... The toxin blocks Ca2+ channel activity in every tissue and cell type in which it has been tested. It blocks L-, N-, and P-type Ca2+ channels with nearly the same affinity (Kd = 0.1-1 nM). Blockade of L-type Ca2+ channels in RINm5F insulinoma cells is only partial (about 80% inhibition at saturation). In these cells, calcicludine has no effect on Ca(2+)-activated K+ channels, voltage-gated K+ channels, or Na+ channels. The blockade of Ca2+ channels by calcicludine is voltage-dependent. It is more potent at hyperpolarized potentials. The association rate of calcicludine with its receptor is very rapid, and the dissociation is very slow, leading to a quasi-irreversible blockade. Calcicludine will be an essential tool for purifying Ca2+ channels and for studying their physiological roles. The existence of a family of homologous toxins, some of which block K+ channels (dendrotoxins) and others that block Ca2+ channels (calcicludine), opens new possibilities for studying the structure-function relationships in both types of channels. ... Calcicludine is a 60-amino acid peptide that has been isolated from the venom of the green mamba Dendroaspis angusticeps. Its sequence is homologous to that of dendrotoxins, which are potent blockers of voltage-gated K+ channels, and to that of the bovine pancreatic trypsin inhibitor. We have studied the action of calcicludine on voltage-gated Ca2+ channels. The toxin blocks Ca2+ channel activity in every tissue and cell type in which it has been tested. It blocks L-, N-, and P-type Ca2+ channels with nearly the same affinity (Kd = 0.1-1 nM). Blockade of L-type Ca2+ channels in RINm5F insulinoma cells is only partial (about 80% inhibition at saturation). In these cells, calcicludine has no effect on Ca(2+)-activated K+ channels, voltage-gated K+ channels, or Na+ channels. The blockade of Ca2+ channels by calcicludine is voltage-dependent. It is more potent at hyperpolarized potentials. The association rate of calcicludine with its receptor is very rapid, and the dissociation is very slow, leading to a quasi-irreversible blockade. Calcicludine will be an essential tool for purifying Ca2+ channels and for studying their physiological roles. The existence of a family of homologous toxins, some of which block K+ channels (dendrotoxins) and others that block Ca2+ channels (calcicludine), opens new possibilities for studying the structure-function relationships in both types of channels. PMID: 7961884. DOI: 10.1016/s0021-9258(18)44004-9. This article is available in free, full text at Europe PMC. Europe PMC is an ELIXIR Core Data Resource. Explore citation contexts and check if this article has been supported by grant funding. ... The blockade of Ca2+ channels by calcicludine is voltage-dependent. It is more potent at hyperpolarized potentials. The association rate of calcicludine with its receptor is very rapid, and the dissociation is very slow, leading to a quasi-irreversible blockade. Calcicludine will be an essential tool for purifying Ca2+ channels and for studying their physiological roles. The existence of a family of homologous toxins, some of which block K+ channels (dendrotoxins) and others that block Ca2+ channels (calcicludine), opens new possibilities for studying the structure-function relationships in both types of channels. ... The toxin blocks Ca2+ channel activity in every tissue and cell type in which it has been tested. It blocks L-, N-, and P-type Ca2+ channels with nearly the same affinity (Kd = 0.1-1 nM). Blockade of L-type Ca2+ channels in RINm5F insulinoma cells is only partial (about 80% inhibition at saturation). In these cells, calcicludine has no effect on Ca(2+)-activated K+ channels, voltage-gated K+ channels, or Na+ channels. The blockade of Ca2+ channels by calcicludine is voltage-dependent. It is more potent at hyperpolarized potentials. The association rate of calcicludine with its receptor is very rapid, and the dissociation is very slow, leading to a quasi-irreversible blockade. Calcicludine will be an essential tool for purifying Ca2+ channels and for studying their physiological roles. The existence of a family of homologous toxins, some of which block K+ channels (dendrotoxins) and others that block Ca2+ channels (calcicludine), opens new possibilities for studying the structure-function relationships in both types of channels. PMID: 7961884. DOI: 10.1016/s0021-9258(18)44004-9. This article is available in free, full text at Europe PMC. Europe PMC is an ELIXIR Core Data Resource. Explore citation contexts and check if this article has been supported by grant funding. ... Calcicludine, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of voltage-gated Ca2+ channels. J Biol Chem. 1994 Nov 18;269(46):29189-94. Authors. H Schweitz, P Pacaud, C Labbé-Jullié, I Iborra, M-F Martin-Eauclaire, C Lebrun, M Hugues, M Lazdunski. Affiliation. ... DOI: 10.1016/s0021-9258(18)44004-9. This article is available in free, full text at Europe PMC. Europe PMC is an ELIXIR Core Data Resource. ... The blockade of Ca2+ channels by calcicludine is voltage-dependent. It is more potent at hyperpolarized potentials. ... Blockade of L-type Ca2+ channels in RINm5F insulinoma cells is only partial (about 80% inhibition at saturation). ... It blocks L-, N-, and P-type Ca2+ channels with nearly the same affinity (Kd = 0.1-1 nM). ... The association rate of calcicludine with its receptor is very rapid, and the dissociation is very slow, leading to a quasi-irreversible blockade. ... Calcicludine, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of voltage-gated Ca2+ channels. ... Calcicludine is a 60-amino acid peptide that has been isolated from the venom of the green mamba Dendroaspis angusticeps. ... In these cells, calcicludine has no effect on Ca(2+)-activated K+ channels, voltage-gated K+ channels, or Na+ channels. ... The existence of a family of homologous toxins, some of which block K+ channels (dendrotoxins) and others that block Ca2+ channels (calcicludine), opens new possibilities for studying the structure-function relationships in both types of channels. ... Its sequence is homologous to that of dendrotoxins, which are potent blockers of voltage-gated K+ channels, and to that of the bovine pancreatic trypsin inhibitor. ... We have studied the action of calcicludine on voltage-gated Ca2+ channels. ... The toxin blocks Ca2+ channel activity in every tissue and cell type in which it has been tested.

Mechanistic Elucidation of Ion Channel Modulation by Calcicludine I

Proposed Molecular Mechanisms of Action

Induction of Specific Conformational Rearrangements within the Channel Pore

The binding of Calcicludine (B1170317) I to the outer vestibule of the L-type calcium channel pore is understood to induce significant structural rearrangements. nih.govnih.gov This interaction is not a simple physical occlusion of the pore. Instead, the toxin promotes conformational changes that alter the channel's functional state. nih.gov Evidence suggests that the binding of Calcicludine I is allosterically coupled to the binding of dihydropyridines (DHPs), a class of L-type channel blockers. nih.govnih.gov This positive cooperativity indicates that both molecules can bind to the channel simultaneously and that the binding of one facilitates the binding of the other by stabilizing a common channel conformation. nih.gov It is proposed that the binding of either this compound or DHP antagonists promotes similar structural shifts in the outer pore, affecting the interactions between repeats III and IV of the channel's α1 subunit. nih.gov

Stabilization of Non-Conducting or Blocked Channel States

The conformational changes induced by this compound lead to the stabilization of the channel in a non-conducting, or blocked, state. nih.govnih.govacs.org This stabilized state is structurally and functionally analogous to a channel that has a single calcium ion bound within its selectivity filter, a condition known to correspond to a non-conducting state. nih.gov By promoting a pore structure that mimics this blocked state, this compound effectively inhibits the flow of calcium ions. nih.gov This mechanism suggests that this compound and DHP antagonists, despite their different chemical properties and binding sites, converge on a common mechanism of action by stabilizing a shared non-permeant conformation of the channel's outer pore. nih.govacs.org

Analogies to Endogenous Modulators or Calcium Ion Binding Effects on Selectivity Filter

The action of this compound shows analogies to the effects of endogenous modulators, specifically the binding of calcium ions to the selectivity filter. The selectivity filter of a calcium channel can exist in different states depending on ion occupancy. nih.gov The binding of a single divalent cation, like Ca²⁺, can cause the selectivity filter to collapse, resulting in a non-conducting state. nih.gov this compound's ability to stabilize a similar non-conducting state suggests it may mimic the effect of a single Ca²⁺ ion occupying the selectivity filter. nih.gov Furthermore, the cooperative binding observed between this compound and dihydropyridines mirrors the cooperative relationship between Ca²⁺ binding and DHP binding, reinforcing the idea that this compound's modulatory effect involves reciprocal structural rearrangements in the outer pore that are similar to those influenced by endogenous ion binding. nih.govnih.govacs.org

Contribution of Specific Amino Acid Residues of this compound to Channel Interaction

This compound is a highly basic peptide, characterized by the presence of twelve positively charged lysine (B10760008) and arginine residues and only two negatively charged glutamate (B1630785) residues. nih.gov The specific arrangement and properties of these amino acids are critical for its interaction with and modulation of calcium channels.

Role of Positively Charged Residues (Lysine, Arginine)

The numerous positively charged residues on this compound are fundamental to its interaction with the calcium channel. nih.gov These basic residues, including lysine and arginine, are thought to engage in electrostatic interactions with acidic (negatively charged) residues located in the outer vestibule of the channel. nih.gov This is analogous to the mechanism observed with dendrotoxins, which are structurally homologous to this compound and interact with potassium channels via similar charge-based interactions. nih.gov The guanidinium group of arginine, in particular, is known to form strong interactions with non-polar aromatic and aliphatic side chains, as well as hydrogen bonds with polar side chains, which may contribute to the stability of the toxin-channel complex. nih.gov The distribution of these positive charges on the surface of this compound likely dictates its orientation and binding affinity to the negatively charged pore region of the calcium channel.

Significance of Negatively Charged Residues (Glutamate)

While outnumbered by basic residues, the two negatively charged glutamate residues in this compound's primary sequence also play a role, though their specific contribution to channel interaction is less defined than that of the positive residues. nih.gov In the context of ion channel modulation, acidic residues can be critical for fine-tuning binding specificity and kinetics. The strategic placement of these negative charges could help to properly orient the toxin for optimal interaction with the channel by preventing non-productive binding orientations or by interacting with specific positive charges on the channel itself.

Influence of Disulfide Bond Integrity on Activity

Table 1: Impact of CaV1.2 Channel Mutations on this compound Binding

MutantDescriptionEffect on this compound Dissociation Constant (KCaC)Fold Change vs. Wild-TypeReference
Wild-typeUnmodified CaV1.2 channel0.3 µM1.0 nih.govnih.gov
E1122ANeutralization of glutamate at position 11221.14 µM3.8 nih.govnih.gov
D1127ANeutralization of aspartate at position 11272.00 µM6.7 nih.govnih.gov
D1129ANeutralization of aspartate at position 112920.5 µM68.3 nih.govnih.gov

This interactive table summarizes data from site-directed mutagenesis studies on the CaV1.2 channel, demonstrating that neutralizing key acidic residues in the outer vestibule significantly reduces the binding affinity of this compound.

Structure Activity Relationship Sar Studies of Calcicludine I

Design and Synthesis Strategies for Calcicludine (B1170317) I Analogs and Derivatives

The chemical synthesis of calcicludine and its analogs has been crucial for detailed SAR studies. Solid-phase peptide synthesis (SPPS) has been a primary method employed for producing calcicludine and its variants. smolecule.com This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, enabling the precise incorporation of modified or unnatural amino acids at specific positions. Following the assembly of the linear peptide chain, a critical step is the formation of the three intramolecular disulfide bonds (Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53) that are essential for the protein's tertiary structure and biological activity. moleculardepot.com The correct folding and oxidation to form these specific disulfide bridges are challenging but necessary to obtain the biologically active toxin.

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific and intentional changes to the DNA sequence of a gene, resulting in targeted modifications to the protein product. wikipedia.org This approach has been instrumental in probing the functional significance of individual amino acid residues in calcicludine. By systematically replacing specific amino acids with others (e.g., alanine (B10760859) scanning), researchers can assess the impact of each residue on the toxin's ability to bind to and modulate calcium channels. nih.govacs.org This method has been particularly useful in identifying key residues involved in the interaction between calcicludine and its target channels. nih.gov For instance, mutagenesis studies on the target CaV1.2 channels have identified acidic residues in the channel's outer pore as critical for calcicludine binding. nih.govacs.org

Impact of Amino Acid Substitutions on Binding Affinity and Channel Modulation

SAR studies involving amino acid substitutions have been pivotal in identifying the key pharmacophoric elements of calcicludine – the essential features responsible for its biological activity. Research has highlighted the importance of the N-terminal region and a constellation of positively charged residues for its interaction with calcium channels. nih.govnih.gov

Studies comparing calcicludine with the homologous dendrotoxin-I, a potassium channel blocker, have suggested that the N-terminal part of the molecule may play a significant role in distinguishing between calcium and potassium channels. nih.gov Furthermore, the positively charged lysine (B10760008) residue at position 31 (K31), located at the tip of the β-hairpin structure, has been implicated as being important for its biological activity. nih.gov The basic residues of calcicludine are thought to interact with acidic residues in the outer vestibule of the calcium channel. nih.gov

Table 1: Key Amino Acid Residues and Regions in Calcicludine I and Their Postulated Roles

Residue/RegionPostulated Role in ActivityReference
N-terminal segment (residues 1-7)Contributes to channel specificity (distinguishing between Ca2+ and K+ channels) and overall conformation. nih.govnih.gov
Lysine 31 (K31)Positively charged residue at the tip of the β-hairpin potentially involved in biological activity. nih.gov
Basic Residues (e.g., Lysine, Arginine)Interact with acidic residues in the outer vestibule of the target calcium channel. nih.gov

The functional epitope of calcicludine refers to the specific surface residues that directly interact with the calcium channel. Mapping these epitopes provides a detailed picture of the toxin-channel interface. Mutagenesis studies on the L-type CaV1.2 channel have been instrumental in this process. By mutating acidic residues in the IIIS5-P-loop segment of the channel, researchers have identified a critical binding site for calcicludine. nih.govacs.org

Specifically, alanine substitution of three acidic residues—Glu-1122, Asp-1127, and Asp-1129—in the CaV1.2 channel significantly reduced the binding and blocking activity of calcicludine. nih.govacs.org These findings indicate that these channel residues form a key part of the binding site for the toxin. This approach, focusing on the target receptor, provides indirect but powerful evidence for the location of the functional epitope on the calcicludine molecule, suggesting that the toxin presents a surface of complementary charge and shape to this region of the channel.

Table 2: Impact of Alanine-Scanning Mutagenesis in the CaV1.2 Channel on Calcicludine Activity

CaV1.2 MutantAmino Acid SubstitutionsEffect on Calcicludine Binding/BlockReference
Mut-CE1122A, D1127A, D1129AInsensitive to calcicludine binding and block. acs.org
E1122ASingle substitutionIncrease in KCaC from 0.3 µM to 1.14 µM. acs.org
D1127ASingle substitutionIncrease in KCaC from 0.3 µM to 2.00 µM. acs.org
D1129ASingle substitutionIncrease in KCaC from 0.3 µM to 20.5 µM. acs.org

Influence of Disulfide Bond Modifications on Structural Integrity and Biological Activity

Calcicludine's structure is stabilized by three disulfide bonds (Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53), which are characteristic of the Kunitz-type fold. nih.govmoleculardepot.comresearchgate.net These covalent cross-links are crucial for maintaining the compact, three-dimensional conformation of the peptide. The correct pairing of these cysteine residues is essential for the protein to adopt its native fold, which in turn is a prerequisite for its biological activity. creative-proteomics.comneb.com

Modification or incorrect formation of these disulfide bonds would lead to a misfolded protein, likely resulting in a significant loss of function. creative-proteomics.com The disulfide bridges lock the relative positions of the different structural elements, such as the N-terminal 3(10)-helix, the central β-hairpin, and the C-terminal α-helix, which together form the functional surface that interacts with the calcium channel. nih.gov Any disruption to this intricate architecture would alter the presentation of the key pharmacophoric residues, thereby diminishing or abolishing the toxin's ability to bind to its target. While specific studies on the modification of individual disulfide bonds in calcicludine are not extensively detailed in the provided context, the fundamental role of disulfide bonds in the stability and function of similar peptide toxins is well-established. nih.govnih.gov

Table 3: Disulfide Connectivity in this compound

Disulfide BondRoleReference
Cys7 - Cys57Structural integrity, maintaining the Kunitz-type fold. moleculardepot.com
Cys16 - Cys40Structural integrity, maintaining the Kunitz-type fold. moleculardepot.com
Cys32 - Cys53Structural integrity, maintaining the Kunitz-type fold. moleculardepot.com

Rational Design Principles for Novel Peptide Modulators Based on the this compound Scaffold

Several principles guide the rational design of new peptide modulators using the calcicludine, and more broadly the Kunitz, scaffold:

Scaffold Stability and Plasticity : The conserved Kunitz fold provides a reliable and stable platform. plos.org The loops connecting the secondary structure elements, particularly the primary binding loop, are amenable to modification. iiarjournals.org By altering the amino acid sequence in these loops, the specificity and affinity for different targets can be engineered. This has been successfully applied to create Kunitz domain inhibitors with novel specificities for various proteases. researcher.liferesearchgate.net

Identification and Modification of Key Functional Residues : SAR studies of calcicludine and related Kunitz toxins have identified key residues and regions responsible for their biological activity. For instance, the "functional dyad" of a basic residue (like lysine) and a nearby hydrophobic residue is critical for the potassium channel blocking activity of dendrotoxins. mdpi.com While calcicludine's interaction is more complex, the principle of identifying and modifying such key interaction points is central. The highly positive charge of calcicludine is crucial for its interaction with the acidic residues of the calcium channel pore. nih.gov Therefore, modulating the number and spatial arrangement of charged residues on the scaffold surface is a viable strategy to alter binding affinity and selectivity.

Loop Grafting and Library Screening : The loops of the Kunitz scaffold can be replaced with sequences from other proteins or with randomized sequences to create large libraries of peptide variants. These libraries can then be screened using techniques like phage display to identify novel binders for a target of interest. iiarjournals.orgtaylorandfrancis.com This approach has been used to develop Kunitz domain inhibitors for targets such as plasma kallikrein. taylorandfrancis.com

Computational Modeling and Docking : With the availability of high-resolution structures of Kunitz peptides and their target ion channels, computational methods are increasingly used to guide the design process. biorxiv.org Molecular docking simulations can predict how modifications to the peptide scaffold will affect its interaction with the target, allowing for a more rational and less trial-and-error-based approach to designing new modulators. researchgate.net This can help in optimizing the shape and electrostatic complementarity between the peptide and the binding site on the ion channel.

By leveraging these principles, the calcicludine scaffold can be engineered to create novel peptide modulators with tailored specificities and potencies, not only for calcium channels but potentially for a wider range of therapeutic targets. The inherent stability and proven adaptability of the Kunitz fold make it a valuable tool in the development of new peptide-based therapeutics. plos.orgfrontiersin.org

Advanced Methodologies in Calcicludine I Research

Utilization of Heterologous Expression Systems for Ion Channel Studies (e.g., HEK 293 Cells)

The study of ion channels and their modulation by toxins like Calcicludine (B1170317) I is greatly facilitated by the use of heterologous expression systems. Human Embryonic Kidney 293 (HEK 293) cells are a widely used and effective vehicle for the expression of recombinant ion channel proteins. researchgate.netumich.edu These cells provide a relatively neutral background, with low levels of endogenous ion channel expression, allowing for the functional isolation and characterization of a specific channel subtype of interest. researchgate.net

Advanced Patch-Clamp Electrophysiology Techniques (e.g., Whole-Cell, Single-Channel Recordings)

Patch-clamp electrophysiology is a powerful technique for directly measuring the ion flow through channels in the cell membrane, providing real-time insights into channel function and modulation. nih.govnih.govnih.gov This methodology has been pivotal in characterizing the inhibitory effects of Calcicludine I on high-threshold calcium channels.

Single-channel recordings provide a more detailed view by measuring the current passing through an individual ion channel. nih.govnih.gov This high-resolution approach can reveal changes in channel conductance, open probability, and gating kinetics upon the application of a modulator like this compound. While specific single-channel recording data for this compound is not extensively detailed in the provided search results, this technique is a cornerstone for understanding the molecular mechanisms of channel blockade. nih.gov

PreparationTechniqueKey FindingPotency (K₀.₅)
Rat Cerebellar Granule NeuronsWhole-Cell Voltage ClampPotent block of the L-type Ca²⁺ current component. biorxiv.org0.2 nM biorxiv.org

Quantitative Radioligand Binding Assays and Data Analysis

Quantitative radioligand binding assays are a fundamental tool for characterizing the affinity and binding kinetics of a ligand to its receptor. umich.eduuah.es These assays involve the use of a radioactively labeled compound (radioligand) that binds to the target of interest.

In the study of this compound, radioligand binding assays have been crucial in demonstrating its allosteric modulation of dihydropyridine (B1217469) binding to L-type calcium channels. nih.gov A key study utilized crude membranes from HEK 293 cells expressing wild-type CaV1.2 L-type Ca2+ channels and the dihydropyridine antagonist, [3H]PN200-110, as the radioligand. nih.gov The findings revealed that this compound acts as a positive allosteric modulator, increasing the binding of [3H]PN200-110 by 51% with an EC50 of 372 nM. nih.gov This indicates that this compound and dihydropyridines can bind to the channel simultaneously at distinct sites, and that the binding of this compound enhances the affinity of the channel for dihydropyridines. nih.gov

Data from these assays are typically analyzed using nonlinear regression to determine key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and in the case of allosteric modulation, the cooperativity factor (α). nih.govnih.gov

SystemRadioligandModulatorEffectEC₅₀
HEK 293 cell membranes expressing CaV1.2[³H]PN200-110This compound51% increase in binding nih.gov372 nM nih.gov

Site-Directed Mutagenesis of Ion Channel Proteins for Binding Site Identification

Site-directed mutagenesis is a molecular biology technique used to introduce specific changes into a DNA sequence, resulting in a modified protein. mdpi.compnas.org This method is invaluable for identifying the specific amino acid residues that are critical for the binding of a ligand to a protein. mdpi.com

In the investigation of this compound, site-directed mutagenesis of the CaV1.2 channel has been employed to pinpoint the molecular determinants of its binding. nih.gov By systematically neutralizing acidic amino acid residues in the outer vestibule of the channel pore, researchers have identified that residues within the S5-Pore-helix segment of repeat III are important for the interaction with the basic residues of this compound. nih.gov This approach has provided direct evidence for the location of the this compound binding site on the L-type calcium channel. nih.gov

Computational Approaches in Ligand-Receptor Interaction Modeling

Computational modeling has emerged as a powerful tool to complement experimental approaches by providing atomic-level insights into the interactions between ligands and their receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For peptide toxins and ion channels, docking simulations can be used to generate structural models of the toxin-channel complex, helping to visualize the binding pose and identify key interacting residues. nih.govacs.org Algorithms like RosettaDock have been successfully applied to model the interactions between various peptide toxins and ion channels. nih.govacs.org While specific molecular docking studies for this compound were not detailed in the provided search results, this methodology is a standard approach to hypothesize the binding mode of such peptides to their target channels, guiding further experimental validation through techniques like site-directed mutagenesis. nih.govacs.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of proteins and their ligands over time. For peptide toxin-ion channel complexes, MD simulations can be used to refine docked models, assess the stability of the predicted binding pose, and explore the dynamic nature of the interaction. nih.gov These simulations can reveal how the binding of a toxin like this compound might induce conformational changes in the ion channel, leading to its modulation. nih.gov Although specific MD simulation studies on the this compound-channel complex were not identified in the search results, this computational approach is a critical tool for understanding the intricate dynamics of such interactions at a molecular level. nih.gov

Role of Calcicludine I As a Pharmacological Research Tool

Utility in Elucidating Voltage-Gated Calcium Channel Structure-Function Relationships

Calcicludine (B1170317) I serves as a powerful instrument for dissecting the relationship between the structure and function of VGCCs. mdpi.com These channels are complex heteromultimeric proteins composed of a primary pore-forming α1 subunit and various auxiliary subunits (α2δ, β, and γ) that modulate the channel's properties. mdpi.commdpi.com The α1 subunit itself consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). mdpi.com

Research utilizing calcicludine I has been instrumental in identifying key regions of the VGCC involved in its function. For instance, studies have shown that this compound interacts with multiple transmembrane domains of the L-type calcium channel. nih.gov This interaction provides insights into how external molecules can influence channel gating and ion permeation. By observing how mutations in specific amino acid residues within the channel affect this compound binding and its inhibitory effects, researchers can map the functional landscape of the channel protein. acs.org This approach helps to pinpoint the molecular determinants responsible for channel activation, inactivation, and ion selectivity.

The toxin's ability to potently block various high-voltage activated (HVA) calcium channels, including L-, N-, and P-types, with high affinity makes it a versatile tool for distinguishing between different channel subtypes and understanding their unique structural features that confer this selectivity. mdpi.comresearchgate.net

Application in Studying Allosteric Mechanisms within Ion Channels

This compound has proven to be particularly useful in the study of allosteric mechanisms within ion channels. nih.gov Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. smolecule.com

A significant finding is that this compound acts as a positive allosteric modulator of dihydropyridine (B1217469) (DHP) binding to L-type calcium channels. nih.gov Dihydropyridines are a class of drugs that bind to VGCCs and are used to treat conditions like hypertension. mdpi.com Research has demonstrated that this compound and DHP antagonists can bind to the CaV1.2 channel simultaneously and cooperatively, meaning the binding of one enhances the binding of the other. nih.gov This cooperative binding can only happen if the two molecules bind to different sites on the channel, confirming an allosteric relationship. nih.gov

This discovery is crucial because it suggests that the binding of this compound to the outer vestibule of the channel's pore can induce structural rearrangements that are transmitted to the DHP binding site, which is located elsewhere on the channel protein. acs.orgnih.gov By studying these allosteric interactions, researchers can gain a deeper understanding of the dynamic conformational changes that govern channel function and how different drugs can influence these states. nih.gov

Use as a Molecular Probe for Dihydropyridine Binding Site Elucidation

Building on its role in studying allosteric mechanisms, this compound serves as a specific molecular probe to investigate the structural and functional aspects of the dihydropyridine (DHP) binding site on L-type calcium channels. nih.gov The precise mechanisms by which DHPs modulate channel activity have been a subject of intense research. acs.org

The allosteric coupling between this compound and DHP binding provides a unique experimental handle. By monitoring the changes in DHP binding affinity in the presence of this compound, scientists can infer information about the conformational state of the DHP receptor site. nih.gov For example, experiments have shown that this compound increases the binding of the DHP antagonist [3H]PN200-110 to CaV1.2 channels. nih.gov

Furthermore, site-directed mutagenesis studies, guided by the effects of this compound, have helped to identify specific amino acid residues that are critical for both this compound binding and the allosteric communication with the DHP binding site. acs.orgnih.gov For instance, mutating certain acidic amino acid residues in the outer vestibule of domain III of the CaV1.2 channel was found to disrupt the cooperative binding between this compound and DHPs. nih.gov These findings suggest that this compound and DHPs stabilize a similar non-conducting state of the channel through structural rearrangements in the outer pore. acs.orgnih.gov

Table 1: Effect of this compound on Dihydropyridine (DHP) Binding to Wild-Type CaV1.2 Channels

ParameterValueDescription
This compound EffectPositive Allosteric ModulatorEnhances the binding of DHP antagonists. nih.gov
Increase in DHP Binding51%Maximum increase in [3H]PN200-110 binding. nih.gov
EC50 of this compound372 nMThe concentration of this compound that produces half-maximal enhancement of DHP binding. nih.gov

Development of Novel Research Reagents Based on the this compound Scaffold

The unique structural and functional properties of this compound make its molecular scaffold an attractive starting point for the development of novel research reagents. The ability of this peptide to potently and, in some cases, selectively interact with specific VGCC subtypes is a highly desirable characteristic for a pharmacological tool. mdpi.com

By understanding the key amino acid residues in this compound that are responsible for its binding and activity, researchers can design and synthesize new peptides with tailored properties. This could involve creating analogs with increased affinity or selectivity for a particular VGCC subtype. For example, knowledge of the interaction between this compound and specific residues in the channel pore could guide the design of smaller peptide fragments or peptidomimetics that retain the desired blocking activity but may have improved stability or other advantageous properties.

Moreover, the this compound scaffold can be used to create chimeric molecules or be labeled with fluorescent or radioactive tags to facilitate the study of channel localization, trafficking, and dynamics within living cells. The development of such reagents based on the this compound framework has the potential to provide even more sophisticated tools for dissecting the complex biology of voltage-gated calcium channels.

Future Directions in Calcicludine I Research

Exploration of Further Molecular Targets or Previously Undescribed Off-Target Interactions

Calcicludine (B1170317) (CaC) is well-established as a potent blocker of high-voltage-activated calcium channels, exhibiting a particular affinity for the L-type calcium channel. medchemexpress.comwikipedia.org However, the full spectrum of its molecular interactions may not be completely understood. Future research is poised to delve deeper into its binding characteristics and explore potential off-target effects.

Calcicludine is structurally homologous to dendrotoxins, which are known blockers of potassium channels. nih.govnih.gov While studies have shown that calcicludine does not significantly affect dendrotoxin-sensitive potassium channels even at high concentrations, its structural similarity warrants a more comprehensive investigation into potential subtle interactions with various potassium channel subtypes or other ion channels. wikipedia.org The creation and analysis of chimeric peptides, combining domains of calcicludine and dendrotoxin-I, have suggested that the N-terminal part of these toxins may be crucial in distinguishing between calcium and potassium channels. nih.gov Further exploration of these structural motifs could reveal previously unappreciated binding partners.

Moreover, research has demonstrated that calcicludine acts as a positive allosteric modulator of dihydropyridine (B1217469) (DHP) binding to L-type calcium channels. nih.gov This cooperative binding indicates that calcicludine and DHPs can bind to the channel simultaneously, suggesting a complex interplay of binding sites. nih.gov Future investigations could focus on identifying other potential allosteric modulatory sites on the calcium channel or on other related proteins, which could unveil novel mechanisms of action and previously undescribed off-target interactions. Advanced proteomic and screening techniques could be employed to identify novel binding partners of calcicludine in various cell types and tissues, thus broadening our understanding of its pharmacological profile.

Development of Advanced Calcicludine I Analogs with Enhanced Specificity or Research Utility

The unique blocking characteristics of calcicludine make it a valuable tool for studying calcium channel function. The development of advanced analogs of this peptide could significantly enhance its utility in research. Structure-activity relationship studies have already provided insights into the domains of calcicludine responsible for its interaction with calcium channels. nih.gov

Future efforts in this area will likely focus on creating analogs with enhanced specificity for particular subtypes of high-voltage-activated calcium channels (L-, N-, and P-type). By systematically substituting amino acid residues, particularly in the N-terminal region, researchers could fine-tune the binding affinity and selectivity of the peptide. nih.gov This would provide a toolkit of highly specific probes to dissect the physiological roles of different calcium channel isoforms in complex biological systems.

Furthermore, the development of calcicludine analogs could extend beyond enhancing specificity. For instance, the incorporation of fluorescent tags or photo-activatable groups would enable advanced imaging and functional studies. Fluorescently labeled calcicludine analogs could be used to visualize the localization and dynamics of calcium channels in living cells and tissues with high resolution. Photo-activatable analogs would allow for precise temporal and spatial control of channel blockade, offering a powerful method to study the acute effects of calcium channel inhibition in specific cellular compartments or circuits. Additionally, biotinylated or otherwise tagged analogs could be developed for use in pull-down assays to identify interacting proteins and further elucidate the molecular environment of the target channels.

Integration with Emerging Structural Biology Techniques (e.g., Cryo-Electron Microscopy of this compound-Channel Complexes)

A detailed understanding of the molecular interactions between calcicludine and its target ion channels is crucial for a complete picture of its mechanism of action. While techniques like NMR have provided valuable information about the three-dimensional structure of calcicludine itself, the advent of high-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), opens up new avenues for investigation. nih.gov

Cryo-EM has revolutionized the field of structural biology by enabling the determination of near-atomic resolution structures of large and complex protein assemblies, such as ion channels, in their near-native state. uchicago.edumdpi.com Future research will undoubtedly focus on obtaining high-resolution cryo-EM structures of calcicludine in complex with its primary target, the L-type calcium channel, as well as other high-voltage-activated calcium channels.

These structural studies would provide unprecedented insights into the precise binding site of calcicludine on the channel protein. They could reveal the specific amino acid residues on both the toxin and the channel that are involved in the interaction, explaining the high affinity and specificity of calcicludine. Furthermore, by comparing the structures of the channel in its apo (unbound) state, calcicludine-bound state, and potentially a state with both calcicludine and a dihydropyridine bound, researchers could elucidate the conformational changes induced by the toxin and understand the structural basis for its allosteric modulation of DHP binding. nih.gov This detailed structural information would not only deepen our fundamental understanding of calcium channel function and modulation but also provide a rational basis for the design of novel, more specific calcicludine analogs and other therapeutic agents targeting these channels.

Investigation of this compound in Complex Cellular and In Vivo Model Systems for Fundamental Biological Insights

Previous research has effectively utilized calcicludine in various model systems, including primary cultures of rat cerebellar granule neurons and different mutant mouse models, to probe the function of L-type calcium channels. nih.gov These studies have been instrumental in associating high-affinity calcicludine binding with specific cell types and in demonstrating its potent blocking effect on the L-type calcium current component. nih.gov

The future of calcicludine research lies in its application to more complex and physiologically relevant model systems to gain deeper insights into fundamental biological processes. The use of organoids, which are three-dimensional, self-organizing structures that mimic the architecture and function of organs, presents a significant opportunity. For example, brain organoids could be used to study the role of L-type calcium channels in neuronal development, synaptic plasticity, and network activity, and how these processes are affected by calcicludine.

In vivo studies will also continue to be crucial. The use of advanced animal models, including those that replicate human diseases with a known calcium channel dysfunction component, will be informative. For instance, investigating the effects of calcicludine in animal models of neurological or cardiovascular diseases could help to further clarify the role of specific calcium channel subtypes in the pathophysiology of these conditions. Techniques such as in vivo calcium imaging in awake, behaving animals, combined with targeted delivery of calcicludine, could provide a powerful approach to link the activity of specific neuronal populations and their calcium channels to particular behaviors. These more sophisticated experimental paradigms will be essential for translating our molecular understanding of calcicludine's action into a broader comprehension of its physiological and pathophysiological implications.

Q & A

Q. What experimental methods are recommended to investigate the structure-function relationship of calcicludine I?

To elucidate the structure-function relationship, employ techniques such as X-ray crystallography or cryo-EM for structural resolution . Combine this with molecular dynamics simulations to analyze conformational changes under physiological conditions. Validate functional assays (e.g., calcium channel binding kinetics) using electrophysiology or fluorescence-based calcium flux measurements. Ensure reproducibility by adhering to standardized protocols for peptide purification and characterization .

Q. What are the standard assays for evaluating this compound’s interaction with voltage-gated calcium channels?

Use patch-clamp electrophysiology to measure ion channel inhibition kinetics, ensuring controlled voltage protocols and appropriate cell models (e.g., HEK293 cells expressing Cav2.1 channels) . Complementary assays include fluorescent calcium indicators (e.g., Fura-2 AM) to quantify intracellular calcium levels. Normalize data against negative controls (e.g., scrambled peptides) and reference inhibitors (e.g., ω-agatoxin IVA) .

Q. How can researchers ensure the purity and stability of synthetic this compound in experimental settings?

Employ reverse-phase HPLC with a C18 column and mass spectrometry (MS) for purity assessment (>95%). Stability studies should include temperature-controlled storage (e.g., -80°C in lyophilized form) and periodic re-analysis via circular dichroism (CD) to confirm structural integrity. Document batch-to-batch variability and validate with biological assays .

Advanced Research Questions

Q. How should contradictory data on this compound’s selectivity across calcium channel subtypes be resolved?

Design a systematic comparative study using isoform-specific cell lines (e.g., Cav1.2 vs. Cav2.1) under identical experimental conditions. Apply dose-response curves to calculate IC₅₀ values and statistical rigor (e.g., ANOVA with post-hoc tests). Replicate findings across independent labs and cross-reference with published structural data to identify potential binding site variations .

Q. What methodological approaches validate this compound’s pharmacological specificity in complex biological systems?

Use knockout (KO) animal models or CRISPR-edited cell lines lacking target channels to confirm on-target effects. Combine with proteomic profiling to rule off-target interactions. Include positive/negative controls and blind experimental assignments to minimize bias .

Q. How can computational modeling enhance the design of this compound analogs with improved efficacy?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to calcium channel α-subunits. Validate predictions with alanine scanning mutagenesis of critical residues. Use machine learning (e.g., QSAR models) to optimize peptide stability and bioavailability .

Q. What strategies address low yield in this compound synthesis via solid-phase peptide synthesis (SPPS)?

Optimize coupling steps using microwave-assisted SPPS and orthogonal protecting groups (e.g., Fmoc/t-Bu). Monitor reaction efficiency via real-time MS. Consider fragment condensation for longer peptides and optimize cleavage conditions to minimize side reactions .

Q. How should researchers design in vivo studies to assess this compound’s therapeutic potential for neurological disorders?

Use rodent models of neuropathic pain or epilepsy with continuous telemetry monitoring for seizure activity. Administer this compound via intrathecal injection to bypass the blood-brain barrier. Include dose-escalation cohorts and histopathological analysis to evaluate toxicity .

Methodological Considerations

  • Data Analysis : Use tools like GraphPad Prism for nonlinear regression of dose-response data. Apply Bayesian statistics for small-sample studies .
  • Literature Review : Prioritize primary research articles from journals with rigorous peer review (e.g., Journal of Biological Chemistry) and avoid non-peer-reviewed platforms .
  • Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.